molecular formula C12H27N B074697 Triisobutylamine CAS No. 1116-40-1

Triisobutylamine

Cat. No. B074697
CAS RN: 1116-40-1
M. Wt: 185.35 g/mol
InChI Key: IIFFFBSAXDNJHX-UHFFFAOYSA-N
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Description

Triisobutylamine (TIBA) is an organic compound with the chemical formula (CH3)3CNH2. It is a colorless liquid with a mild odor. It is a tertiary amine and is used as an intermediate in the synthesis of other compounds. It is a common reagent in organic synthesis and has a wide range of applications in the laboratory.

Scientific Research Applications

  • Photovoltaic Materials : Triarylamine, structurally similar to Triisobutylamine, is used in opto- and electro-active materials for its good electron donating and transporting capability. It has significant applications in organic photovoltaic functional materials, especially in dye-sensitized solar cells, enhancing conversion efficiency in next-generation solar cells (Ning & Tian, 2009).

  • Corrosion Inhibition : Tributylamine, another structurally related compound, has been studied as a volatile inhibitor of hydrogen sulfide corrosion of steels, demonstrating protective action against corrosive environments (Kashkovskiy et al., 2012).

  • Fluorescence Studies : The intrinsic fluorescence of small amine-containing molecules like tributylamine has been studied in various solvents, showing significant differences in emission intensity and wavelength position, contributing to our understanding of solvation effects and solvent-induced aggregation (Liang et al., 2015).

  • Environmental Health Science : The neurotoxic mechanisms of organotin compounds, similar to tributylamine, in mammals have been explored. These studies provide critical information for accurately evaluating the toxicity of chemicals and investigating the causes of diseases like Parkinson's disease (Kotake, 2018).

  • Chromium Extraction : Triisooctylamine, which shares functional similarities with this compound, is used for extracting Chromium(VI) from various acid solutions. This application is crucial in areas like environmental remediation and recycling (Huang et al., 1991).

Safety and Hazards

Triisobutylamine is classified as a flammable liquid and vapor (H226), and it can cause skin irritation (H315) and serious eye damage (H318) . It is also toxic if swallowed (H302), in contact with skin (H311), or if inhaled (H331) . Safety measures include wearing protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for Triisobutylamine were not found in the search results, it is worth noting that it may be used in the separation of cis-fatty acid salts and trans-fatty acid (elaidic acid) salts using a new organic solvent nanofiltration membrane based on polydicyclopentadiene . This suggests potential applications in the field of separation science.

Mechanism of Action

Target of Action

Triisobutylamine is a sterically hindered amine . It is primarily used as a base in the synthesis of acroyl ammonium derivatives . It is also suitable to develop second-generation ionic liquid matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of peptides, proteins, and carbohydrates .

Mode of Action

This compound interacts with its targets by neutralizing acids in exothermic reactions to form salts plus water . This interaction can result in significant changes in the chemical environment, enabling various biochemical reactions to occur.

Biochemical Pathways

It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may play a role in lipid metabolism pathways.

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0766 g/mL at 25 °C . Its boiling point is 192-193 °C/770 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may have effects on lipid structures at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound reacts violently with water and air . Therefore, the presence of water and oxygen in the environment can significantly affect its action and stability.

properties

IUPAC Name

2-methyl-N,N-bis(2-methylpropyl)propan-1-amine
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InChI

InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
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InChI Key

IIFFFBSAXDNJHX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN(CC(C)C)CC(C)C
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Molecular Formula

C12H27N
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DSSTOX Substance ID

DTXSID7026233
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Molecular Weight

185.35 g/mol
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Physical Description

Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO]
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Boiling Point

376.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

124.3 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS RN

1116-40-1
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Melting Point

-7.2 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is triisobutylamine primarily used for in current research?

A1: this compound is frequently employed as a sterically hindered base in various chemical reactions. For instance, it facilitates the formation of silyl enol ethers from aldehydes in the presence of trichlorosilane, ultimately enabling enantioselective cross-aldol reactions. []

Q2: How does the structure of this compound influence its reactivity with radicals like benzyloxyl and cumyloxyl?

A2: Unlike smaller tertiary amines, this compound exhibits comparable hydrogen atom abstraction rate constants with both benzyloxyl and cumyloxyl radicals. [, ] This is attributed to its steric bulk, which hinders the formation of a hydrogen-bonded prereaction complex with the benzyloxyl radical, leading to a direct hydrogen atom abstraction mechanism. [] Less hindered amines show significantly faster reactions with benzyloxyl radicals due to the formation of this complex. []

Q3: Can you provide the molecular formula, weight, and vapor pressure of this compound?

A3: this compound has the molecular formula C12H27N and a molecular weight of 185.35 g/mol. Its vapor pressure at 298.15 K has been experimentally determined to be 113 Pa. []

Q4: Has this compound shown any potential in catalytic applications?

A4: Research indicates that this compound can act as a promoter in the rhodium-catalyzed synthesis of ethylene glycol and glycerol from carbon monoxide and hydrogen. [] Notably, its effectiveness as a promoter is attributed to its bulkiness, which favors the formation of crucial reaction intermediates. []

Q5: How does this compound interact with fatty acids, and what are the implications of this interaction?

A5: this compound forms stable salt pairs with cis-fatty acids, increasing their effective size. [] This size difference allows for the selective separation of cis-fatty acid salts from saturated and trans-fatty acid salts using nanoporous polydicyclopentadiene membranes, as the larger cis-fatty acid salts permeate the membrane more slowly. []

Q6: Are there any reported applications of this compound in photochemical reactions?

A6: Studies have explored the photoreduction of thioxanthen-9-one by various amines, including this compound. [] While the formation of free ions was observed in these reactions, the complex mechanism involving multiple elementary steps complicates the direct correlation between quantum yield and amine oxidation potential. []

Q7: What analytical techniques are commonly used to study this compound?

A7: Gas chromatography has been successfully employed to analyze and quantify this compound in various matrices. For example, it was used to identify volatile nitrogen compounds, including this compound, in wheaten bread. [] Correlation gas chromatography has also been used to determine the vaporization enthalpy and vapor pressure of this compound. []

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